Recombinant CCR1 Binding Potency
In a direct head-to-head comparison of six CCR1 antagonists using membranes from HEK cells overexpressing human CCR1 (HEK_CCR1/Gqi5), CCX354 exhibited a pIC50 of 8.88 ± 0.198 (n=1), corresponding to an IC50 of approximately 1.32 nM [1]. This potency was superior to that of BX471 (pIC50 = 7.74 ± 0.425, IC50 ≈ 18.2 nM) and CP-481715 (pIC50 = 7.971 ± 0.205, IC50 ≈ 10.7 nM) [1]. The recombinant system ensures that observed potency differences are intrinsic to the ligand-receptor interaction rather than confounded by cellular context or endogenous receptor expression variability [1].
| Evidence Dimension | Inhibition of [125I]-CCL3 binding to recombinant CCR1 (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 = 8.88 ± 0.198 (IC50 ≈ 1.32 nM) |
| Comparator Or Baseline | BX471: pIC50 = 7.74 ± 0.425 (IC50 ≈ 18.2 nM); CP-481715: pIC50 = 7.971 ± 0.205 (IC50 ≈ 10.7 nM) |
| Quantified Difference | CCX354 is ~13.8-fold more potent than BX471 and ~8.1-fold more potent than CP-481715 |
| Conditions | HEK_CCR1/Gqi5 membranes, [125I]-CCL3 radioligand binding assay, 37°C, 2h incubation |
Why This Matters
Higher potency at recombinant CCR1 translates to lower compound concentrations required to achieve receptor saturation, potentially enabling more efficient in vitro experimental design and reducing off-target risk at therapeutic concentrations.
- [1] Gilchrist A, et al. Br J Pharmacol. 2014 Nov;171(22):5127-5138 (Table 2). View Source
